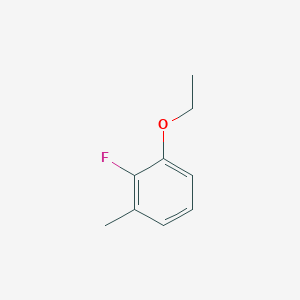

1-Ethoxy-2-fluoro-3-methylbenzene

Description

Contextualizing 1-Ethoxy-2-fluoro-3-methylbenzene within Substituted Aromatic Compound Research

1-Ethoxy-2-fluoro-3-methylbenzene belongs to the family of substituted aromatic ethers, a class of compounds that are fundamental building blocks in organic synthesis. The specific arrangement of an ethoxy group, a fluorine atom, and a methyl group on the benzene (B151609) ring gives this molecule a unique set of properties that make it a valuable intermediate in the synthesis of more complex chemical structures. While direct research on 1-ethoxy-2-fluoro-3-methylbenzene is not extensively documented in publicly available literature, its structural analogs, such as 1-ethenyl-3-fluoro-2-methylbenzene, are recognized for their utility as building blocks in creating more complex molecules and in the study of enzyme-substrate interactions.

The presence of both electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro) groups on the aromatic ring of 1-ethoxy-2-fluoro-3-methylbenzene influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. This controlled reactivity is a key feature that chemists exploit when designing synthetic pathways for new materials and pharmaceuticals. The strategic placement of these substituents allows for regioselective modifications of the benzene ring, enabling the construction of intricate molecular architectures.

Significance of Fluorine Incorporation in Aromatic Systems for Chemical Research

The incorporation of fluorine into aromatic systems imparts a range of desirable properties, a fact that has led to a surge in the development of fluorinated organic compounds. Fluorine's high electronegativity, second only to neon, and its small atomic size allow it to significantly alter the electronic properties of an aromatic ring without causing significant steric hindrance. acs.org This can lead to enhanced thermal stability and chemical resistance in polymers containing fluorinated aromatic units. acs.org

In the realm of materials science, fluorinated poly(aryl ether)s, for instance, exhibit low dielectric constants and low dielectric loss, making them suitable for applications in high-speed communication networks. rsc.org The introduction of fluorine can also increase the hydrophobicity of a molecule. rsc.org

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation in drug molecules, thereby increasing their metabolic stability and bioavailability. This "fluorine effect" is a critical tool in medicinal chemistry for enhancing the efficacy of therapeutic agents. mdpi.com The strategic placement of fluorine can also influence the binding affinity of a molecule to its biological target. acs.org

Historical Development of Research on Fluoroanisole-type Compounds and Derivatives

The study of organofluorine chemistry dates back to before the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The industrial production of organofluorine compounds gained significant momentum with the development of chlorofluorocarbons (CFCs) as refrigerants in the 1930s. nih.gov

Research into fluoroanisole and its derivatives has evolved over the decades. Early synthetic routes to para-fluoroanisole involved multi-step processes starting from fluorobenzene (B45895), which was nitrated, separated, reduced, and then subjected to diazotization and hydrolysis to yield p-fluorophenol. google.comgoogle.com This was then reacted with a methylating agent. google.comgoogle.com Such lengthy syntheses highlighted the need for more direct and efficient methods.

The development of new fluorinating agents has been a significant driver of progress in this field. A historical perspective reveals a continuous effort to create more stable, selective, and easier-to-handle reagents for introducing fluorine into organic molecules. nih.gov For example, the fluorination of anisole (B1667542) to produce fluoroanisoles has been achieved using various N-F fluorinating agents. nih.gov The synthesis of 2-fluoroanisole, a related compound, can be accomplished by reacting 2-fluorophenol (B130384) with methyl iodide in the presence of a base like sodium hydride. chemicalbook.com Research published as early as 1954 explored various syntheses starting from p-fluoroanisole, demonstrating the long-standing interest in this class of compounds. acs.org These historical developments have paved the way for the synthesis and exploration of more complex derivatives like 1-ethoxy-2-fluoro-3-methylbenzene.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGPPCQYNOSNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 Ethoxy 2 Fluoro 3 Methylbenzene and Its Derivatives

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoroanisole Analogs

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-wielding groups. wikipedia.orgmasterorganicchemistry.com In the context of fluoroanisole analogs like 1-ethoxy-2-fluoro-3-methylbenzene, the fluorine atom acts as a leaving group, and the reaction is facilitated by the presence of activating substituents. researchgate.net The SNAr mechanism typically proceeds through a two-step addition-elimination process. pressbooks.pub

Role of Meisenheimer Intermediates in Fluorinated Aryl Ether Systems

A key feature of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgbris.ac.uk In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer intermediate. bris.ac.uk The negative charge of this intermediate is delocalized by electron-withdrawing groups, particularly those at the ortho and para positions relative to the point of substitution. masterorganicchemistry.compressbooks.pub

While classically considered intermediates, recent studies suggest that in some cases, particularly with less-stabilized systems, the reaction may proceed through a concerted pathway where the Meisenheimer complex represents a transition state rather than a discrete intermediate. bris.ac.uknih.gov The stability and lifetime of the Meisenheimer complex are influenced by the nature of the substituents on the aromatic ring. researchgate.net For fluorinated aryl ethers, the high electronegativity of fluorine can contribute to the stabilization of the anionic intermediate, although it is also a good leaving group in this context. masterorganicchemistry.combris.ac.uk

Table 1: Factors Influencing Meisenheimer Complex Stability

| Factor | Influence on Stability |

| Electron-withdrawing groups (e.g., -NO₂) at ortho/para positions | Increases stability through resonance delocalization. masterorganicchemistry.compressbooks.pub |

| Poor leaving groups (e.g., -F in some contexts) | Can lead to more stable, isolable adducts. bris.ac.uk |

| Electron-donating groups | Destabilizes the anionic intermediate. bris.ac.uk |

| Solvent | Polar aprotic solvents can stabilize the charged intermediate. |

Cation Radical Accelerated SNAr (CRA-SNAr) Pathways

For electron-rich or electron-neutral fluoroarenes, which are typically unreactive under classical SNAr conditions, an alternative pathway known as Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) has been developed. nih.govresearchgate.net This method utilizes a photoredox catalyst to generate an arene cation radical from the starting material. researchgate.netosti.govnih.gov The formation of the cation radical significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack even in the absence of strong electron-withdrawing groups. researchgate.net

The proposed mechanism involves the initial oxidation of the fluoroarene to its cation radical. osti.gov The nucleophile then adds to this highly reactive species, forming a distonic cation radical intermediate, which can be viewed as a type of Meisenheimer-like complex. osti.gov Subsequent electron transfer and loss of the fluoride (B91410) ion yield the final substitution product and regenerate the photocatalyst. researchgate.net This method has proven effective for the defluorination of unactivated fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids, under mild, metal-free conditions. nih.govnih.govunc.edu

Examination of Electrophilic Aromatic Substitution (EAS) Reaction Pathways and Regioselectivity on Substituted Benzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the benzene (B151609) ring. youtube.com The regiochemical outcome of EAS on a substituted benzene, such as 1-ethoxy-2-fluoro-3-methylbenzene, is governed by the electronic properties of the existing substituents. youtube.comyoutube.comstudysmarter.co.uk

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. youtube.comyoutube.com Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Conversely, deactivating groups withdraw electron density, reducing the ring's nucleophilicity. youtube.com

In the case of 1-ethoxy-2-fluoro-3-methylbenzene, we have three substituents to consider:

-OCH₂CH₃ (Ethoxy): A strongly activating ortho-, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. youtube.com

-CH₃ (Methyl): A weakly activating ortho-, para-director through an inductive effect. youtube.com

The directing effects of these groups will determine the position of further substitution. The powerful activating effect of the ethoxy group is expected to be the dominant directing influence. youtube.com Steric hindrance from the existing substituents will also play a role in the final product distribution. youtube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -OCH₂CH₃ | Strongly Activating (Resonance Donor) | Ortho, Para youtube.com |

| -F | Deactivating (Inductive Withdrawer), Resonance Donor | Ortho, Para youtube.comyoutube.com |

| -CH₃ | Weakly Activating (Inductive Donor) | Ortho, Para youtube.com |

Mechanistic Insights into C-F Bond Activation and Functionalization in Fluoroarenes

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.gov However, the functionalization of fluoroarenes via C-F bond activation is a highly desirable transformation in modern synthesis due to the increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. nih.govrsc.org

Various strategies have been developed to achieve C-F bond activation, often employing transition metal complexes or main group metal-mediated approaches. nih.govrsc.org Transition metals can activate C-F bonds through oxidative addition, where the metal inserts into the C-F bond. ox.ac.ukacs.org The competition between C-F and C-H bond activation is a critical aspect, with the outcome often depending on the metal center and the specific fluoroaromatic substrate. ox.ac.ukacs.org For instance, in some systems, there is a preference for the activation of C-H bonds that are ortho to a fluorine substituent. ox.ac.ukacs.org

Recent advances have also highlighted the potential of main group metals, such as aluminum, gallium, and zinc, in mediating C-F bond activation. rsc.org These methods can operate under mild conditions and offer alternative reactivity patterns to transition metal catalysis. rsc.org Furthermore, transition-metal-free methods involving silyl (B83357) radicals have been shown to selectively activate C-F bonds for subsequent functionalization, tolerating a wide range of other functional groups. springernature.com

Radical Reaction Pathways in Fluorinated Aromatic Systems and Their Reactivity Scales

Radical reactions offer a complementary approach to the functionalization of fluorinated aromatic compounds. numberanalytics.comnumberanalytics.com Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the high reactivity and difficulty in handling fluorine sources limited the application of these methods. wikipedia.orgunacademy.com However, the discovery that electrophilic N-F reagents can serve as sources of fluorine atoms has led to a resurgence in this area. wikipedia.org

The reactivity of fluorinated radicals and their addition to aromatic systems is a subject of ongoing research. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have provided insights into the electrophilicity and nucleophilicity of various fluorinated radicals. nih.gov These studies help in understanding their reactivity and predicting their behavior in chemical reactions. For instance, highly fluorinated radicals may prefer single-electron transfer (SET) processes over radical addition. nih.gov

Reactivity scales based on the activation barriers for the addition of different radicals to benzene have been developed to quantify and compare their reactivity. nih.gov These scales are valuable tools for predicting the outcome of radical reactions and for the rational design of new synthetic methodologies. Radical reactions can be initiated thermally, photochemically, or through the use of chemical initiators. numberanalytics.com In the context of fluorinated aromatic systems, radical reactions can lead to perfluoroalkylation or the introduction of other functional groups. researchgate.net

Table 3: Common Initiators for Radical Reactions

| Initiator Type | Examples |

| Azo Compounds | Azobisisobutyronitrile (AIBN) |

| Peroxides | Benzoyl peroxide |

| Photoredox Catalysts | Acridinium salts, Iridium and Ruthenium complexes |

| Thermal Initiation | Heat |

| Photochemical Initiation | UV light numberanalytics.com |

Computational and Theoretical Studies on 1 Ethoxy 2 Fluoro 3 Methylbenzene and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.

Density Functional Theory (DFT) has become a primary method for investigating the molecular properties of substituted benzene (B151609) derivatives due to its balance of computational cost and accuracy. mdpi.com DFT calculations are particularly useful for analyzing isomers, such as the various positional isomers of fluoroanisole, which serve as close structural analogs for 1-ethoxy-2-fluoro-3-methylbenzene.

In studies of fluoroanisole isomers, the B3LYP functional combined with the 6-311++G(d,p) basis set is frequently used for geometry optimization, conformational analysis, and the calculation of various molecular properties. researchgate.netresearchgate.netearthlinepublishers.com This level of theory effectively models the electronic structure and predicts the optimized geometries, bond lengths, and bond angles. nih.gov For molecules with flexible groups like the ethoxy group, conformational analysis via DFT can identify the most stable spatial orientation by comparing the energies of different rotamers. For instance, calculations on anisole (B1667542) complexes have explored multiple minima on the potential energy surface to determine the most stable structures. nsf.gov The application of DFT to halogenated aromatic compounds has been shown to yield optimized geometries that are consistent with experimental data where available. mdpi.com

Beyond DFT, other computational methods are employed for structural investigations. These can be broadly categorized as ab initio and semi-empirical methods.

Ab initio methods , meaning "from first principles," solve the electronic Schrödinger equation without using experimental parameters beyond fundamental physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation. More advanced and accurate methods, such as Møller-Plesset perturbation theory (e.g., MP2), are often used for studying intermolecular interactions in systems like benzene clusters. nih.gov While highly accurate, these methods are computationally intensive and are often practical only for smaller molecules. libretexts.org

Semi-empirical methods , such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3), offer a computationally less demanding alternative. These methods simplify the calculations by incorporating parameters derived from experimental data or higher-level ab initio calculations. libretexts.orgnih.gov They are particularly useful for pre-optimizing structures of large molecules before employing more rigorous methods or for exploring potential energy surfaces in complex systems. acs.org While they are faster, their reliance on parameterization means they are most reliable for molecules similar to those used in their development and may be less accurate for novel bonding situations. libretexts.org Semi-empirical techniques treat valence electrons explicitly, allowing them to address questions about electronic structure and reactivity. libretexts.org

Analysis of Electronic Properties and Chemical Reactivity Descriptors

Understanding the electronic landscape of a molecule is key to predicting its chemical reactivity. Computational methods provide several descriptors that characterize this landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Below is a table of representative calculated HOMO-LUMO data for related compounds, illustrating the effect of substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| PBCl-MTQF (a fluoro-substituted polymer) | -5.06 | -3.27 | 1.79 | DFT (from CV) |

| PBCl-MTQCN (a cyano-substituted polymer) | -5.14 | -3.38 | 1.76 | DFT (from CV) |

| 5CzOCF3 (a TADF emitter) | -5.73 | -1.41 | 4.32 | TDA-DFT |

| 5CzSF5 (a TADF emitter) | -5.65 | -1.80 | 3.85 | TDA-DFT |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. wolfram.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. researchgate.net MEP maps are color-coded:

Red regions indicate a negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue regions indicate a positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

Green regions represent areas with a near-zero or neutral potential. researchgate.net

For a molecule like 1-ethoxy-2-fluoro-3-methylbenzene, an MEP map would likely show negative potential (red) around the electronegative oxygen and fluorine atoms, highlighting these as sites for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net Conversely, positive potential (blue) might be found around the hydrogen atoms. researchgate.net MEP analysis is a powerful tool for understanding intermolecular interactions and predicting how a molecule will interact with other reagents or biological targets. mdpi.com

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. wisc.eduuba.ar A key feature of NBO analysis is its ability to quantify delocalization and hyperconjugative interactions through a second-order perturbation theory analysis. researchgate.net This analysis calculates the stabilization energy (E(2)) associated with electron donation from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.netmdpi.com

In 1-ethoxy-2-fluoro-3-methylbenzene, significant interactions would be expected, such as:

n → σ : Donation of electron density from the lone pairs (n) of the oxygen or fluorine atoms to adjacent antibonding (σ) orbitals. This type of interaction is central to understanding phenomena like the anomeric effect. rsc.org

π → π *: Delocalization of electrons within the aromatic ring.

σ → σ *: Interactions between bonding and antibonding orbitals of the alkyl groups.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties of molecules, including 1-Ethoxy-2-fluoro-3-methylbenzene and its derivatives. Among the most significant of these is the prediction of ultraviolet-visible (UV-Vis) absorption spectra, which offer insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) stands as a primary method for calculating these properties. researchgate.net

The electronic absorption spectra of benzene and its derivatives are characterized by π → π* transitions. up.ac.za In the parent benzene molecule, these transitions give rise to a very intense band around 184 nm, a primary band near 202 nm, and a weaker, secondary band at approximately 253 nm. up.ac.za The introduction of substituents onto the benzene ring, such as the ethoxy, fluoro, and methyl groups in 1-Ethoxy-2-fluoro-3-methylbenzene, leads to shifts in these absorption bands. The nature of these shifts—whether to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift)—and the change in intensity depend on the electronic nature of the substituents. up.ac.za

For substituted benzenes, the position of the electronic transitions is also influenced by the relative positions of the substituents on the aromatic ring. up.ac.za Computational models can predict these shifts with a reasonable degree of accuracy. For instance, studies on anisole (methoxybenzene), a simpler aromatic ether, have utilized DFT and other ab initio methods to investigate its conformational properties and their influence on the electronic spectrum. researchgate.netresearchgate.net These studies often reveal that different conformers of a molecule can exhibit distinct spectral features. nih.gov

The following table presents a hypothetical data set based on typical TD-DFT calculations for substituted benzenes, illustrating the predicted UV-Vis absorption maxima (λmax). While specific data for 1-Ethoxy-2-fluoro-3-methylbenzene is not available in the cited literature, these examples for related compounds demonstrate the principles of computational prediction.

| Compound | Predicted λmax (nm) - Primary Band | Predicted λmax (nm) - Secondary Band | Computational Method |

|---|---|---|---|

| Benzene | ~202 | ~253 | TD-DFT/B3LYP |

| Anisole | ~217 | ~269 | TD-DFT/B3LYP |

| Fluorobenzene (B45895) | ~204 | ~254 | TD-DFT/B3LYP |

| Toluene | ~207 | ~262 | TD-DFT/B3LYP |

Reaction Mechanism Elucidation through Computational Modeling

A significant area of study for aromatic compounds is electrophilic aromatic substitution. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the regioselectivity and reactivity of these reactions. nih.govnih.gov For a molecule such as 1-Ethoxy-2-fluoro-3-methylbenzene, the directing effects of the ethoxy, fluoro, and methyl substituents can be computationally modeled to predict the most likely sites of electrophilic attack. The ethoxy group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The fluoro group is deactivating yet also an ortho-, para-director. Computational analysis of the stability of the σ-complex (arenium ion) intermediates formed during the reaction can quantitatively predict the distribution of regioisomers. nih.gov

The presence of fluorine substituents on an aromatic ring has unique electronic consequences that have been explored computationally. acs.org These studies help in understanding how the fluorine atom in 1-Ethoxy-2-fluoro-3-methylbenzene would influence its reactivity in, for example, electrophilic aromatic fluorination. researchgate.net Computational models can determine partial charge distributions, which have been shown to correlate with experimentally observed regiochemistry in the fluorination of N-arylacetamides. researchgate.net

Furthermore, computational modeling can elucidate the mechanisms of other reaction types. For instance, the cyclization of aromatic ether oligomers has been studied using DFT calculations to understand the interconversion of conformational enantiomers. acs.org While not directly involving 1-Ethoxy-2-fluoro-3-methylbenzene, these studies showcase the capability of computational methods to unravel complex reaction mechanisms in related aromatic ether systems.

The following table outlines the types of information that can be obtained from computational modeling of reaction mechanisms for a hypothetical reaction involving a substituted benzene.

| Computational Approach | Information Gained | Example Application |

|---|---|---|

| Transition State Search (e.g., using Synchronous Transit-Guided Quasi-Newton) | Identification of the structure and energy of the transition state. | Determining the activation energy for an electrophilic substitution reaction. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Mapping the reaction pathway connecting reactants, transition state, and products. | Confirming that a found transition state connects the desired reactant and product. acs.org |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and hyperconjugative interactions. | Understanding the stability of σ-complex intermediates in electrophilic aromatic substitution. nih.gov |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior and solvation effects on the reaction. | Investigating the role of solvent molecules in the reaction mechanism. rsc.orgarxiv.org |

Advanced Analytical Characterization Techniques for 1 Ethoxy 2 Fluoro 3 Methylbenzene Synthesis and Transformations

Spectroscopic Methods for Structural Elucidation of Fluorinated Aromatic Ethers

Spectroscopic techniques are indispensable for probing the molecular structure of 1-ethoxy-2-fluoro-3-methylbenzene. By examining the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (with emphasis on ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For fluorinated compounds like 1-ethoxy-2-fluoro-3-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive structural picture.

The ¹⁹F nucleus is particularly well-suited for NMR analysis due to several advantageous properties: it has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly receptive nucleus for NMR measurements. wikipedia.orgnih.gov A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, offering excellent signal dispersion and reducing the likelihood of peak overlap, a common challenge in ¹H NMR. wikipedia.orgnih.gov

For 1-ethoxy-2-fluoro-3-methylbenzene, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom on the aromatic ring. The precise chemical shift of this signal is highly sensitive to the electronic environment dictated by the adjacent ethoxy and methyl groups. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for accurately predicting ¹⁹F NMR chemical shifts, aiding in the structural assignment of parent compounds and their transformation products. nih.govnih.gov

In addition to chemical shifts, spin-spin coupling provides crucial connectivity information. The ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei, giving rise to characteristic splitting patterns. These coupling constants (J-values), such as JHF and JFC, are invaluable for confirming the relative positions of substituents on the benzene (B151609) ring. nih.gov For instance, the fluorine atom in 1-ethoxy-2-fluoro-3-methylbenzene would show coupling to the aromatic protons and the carbons of the ring, with the magnitude of the coupling constant depending on the number of bonds separating the nuclei. Long-range ¹⁹F-¹⁹F coupling can also be observed in polyfluorinated compounds. wikipedia.org

The ¹H NMR spectrum provides complementary information. The protons of the ethoxy group (-OCH₂CH₃) and the methyl group (-CH₃) would appear in their characteristic regions, with the protons on the carbon adjacent to the ether oxygen shifted downfield to approximately 3.4-4.5 δ. libretexts.orgopenstax.orgpressbooks.pub The aromatic protons would exhibit complex splitting patterns due to both H-H and H-F coupling. Similarly, in the ¹³C NMR spectrum, the carbon atoms bonded to the electronegative fluorine and oxygen atoms would show distinct downfield shifts, typically in the 50-80 δ range for ether carbons. libretexts.orgopenstax.orgpressbooks.pub

| Nucleus | Expected Chemical Shift (ppm) | Key Coupling Interactions | Notes |

|---|---|---|---|

| ¹⁹F | -60 to -172 | JHF, JCF | Chemical shift is highly sensitive to the aromatic substitution pattern. researchgate.net |

| ¹H (Aromatic) | 6.5 - 8.0 | JHH, JHF | Complex splitting due to coupling with other protons and the fluorine atom. |

| ¹H (CH₂ of ethoxy) | 3.4 - 4.5 | JHH | Downfield shift due to adjacent oxygen atom. pressbooks.pub |

| ¹³C (Aromatic C-F) | Variable | ¹JCF (large) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ¹³C (Aromatic C-O) | Variable | ²JCF | Downfield shift due to oxygen; will also show coupling to fluorine. |

Mass Spectrometry (MS) Techniques for Product Identification and Transformation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a gold standard for identifying and quantifying volatile compounds in complex mixtures. nih.govnih.gov

For 1-ethoxy-2-fluoro-3-methylbenzene, electron ionization (EI) would likely lead to extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, although for some fluorinated compounds, this peak can be small or absent. nist.govnist.gov The fragmentation pattern provides structural clues. Common fragment ions for fluorinated aromatic compounds may include the loss of the ethoxy group, a methyl radical, or other rearrangements. The presence of the CF₃⁺ ion is a common feature in the mass spectra of many fluorocarbons, though not directly applicable to this mono-fluorinated compound. nist.govnist.gov

Softer ionization techniques, such as Chemical Ionization (CI), can be employed to increase the abundance of the molecular ion. cdnsciencepub.com In positive chemical ionization (PCI) mode, a protonated molecular ion [M+H]⁺ is often the most abundant ion, which is highly useful for confirming the molecular weight of the parent compound and its transformation products. acs.org Negative chemical ionization (NCI) can also provide complementary information and may be more sensitive for certain fluorinated species. acs.org

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of an ion with high precision. This allows for the calculation of the elemental formula, which is critical for distinguishing between compounds with the same nominal mass and for identifying unknown transformation products. nih.gov However, it has been noted that relying solely on LC-HRMS for identifying fluorinated degradation products can be insufficient, potentially missing a significant portion of the fluorinated species formed. nih.gov This underscores the importance of using MS in conjunction with other techniques like ¹⁹F NMR for a comprehensive analysis.

Infrared (IR) and UV-Vis Spectroscopy in Molecular Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of 1-ethoxy-2-fluoro-3-methylbenzene.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. academyart.edu The IR spectrum of an ether is characterized by a strong absorption band resulting from the C-O-C asymmetric stretching vibration. spectroscopyonline.com For aromatic ethers, this peak is typically prominent and falls within the 1200-1300 cm⁻¹ range. spectroscopyonline.com Phenyl alkyl ethers often show two distinct C-O stretching absorbances, typically around 1250 cm⁻¹ and 1050 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub Other characteristic bands in the spectrum of 1-ethoxy-2-fluoro-3-methylbenzene would include C-H stretching vibrations from the aromatic ring and the alkyl groups (around 3000 cm⁻¹), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), and a C-F stretching vibration.

UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring is a chromophore that exhibits characteristic absorption bands in the UV region. spcmc.ac.in The spectrum of benzene typically shows three absorption bands around 184 nm, 204 nm, and a weaker, structured band at 256 nm. spcmc.ac.inquimicaorganica.org When substituents are added to the benzene ring, these bands can shift in wavelength (bathochromic or hypsochromic shifts) and change in intensity (hyperchromic or hypochromic effects). spcmc.ac.inup.ac.za The ethoxy, fluoro, and methyl substituents on 1-ethoxy-2-fluoro-3-methylbenzene will influence the electronic transitions of the π-system, causing a bathochromic (red) shift of the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene. up.ac.za The exact position of these absorptions depends on the cumulative electronic effects and relative positions of the substituents. up.ac.za

| Technique | Vibration/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | Aromatic C-O Stretch | 1200 - 1300 cm⁻¹ spectroscopyonline.com |

| IR Spectroscopy | Alkyl C-O Stretch | 1050 - 1150 cm⁻¹ libretexts.orgpressbooks.pub |

| IR Spectroscopy | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| UV-Vis Spectroscopy | π → π* (Secondary Band) | > 256 nm spcmc.ac.inquimicaorganica.org |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating 1-ethoxy-2-fluoro-3-methylbenzene from starting materials, byproducts, and subsequent transformation products, as well as for assessing its purity.

Gas Chromatography (GC) for Volatile Aromatic Compound Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like 1-ethoxy-2-fluoro-3-methylbenzene. d-nb.info In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. youtube.com

For the analysis of 1-ethoxy-2-fluoro-3-methylbenzene, a non-polar or medium-polarity capillary column would typically be used. The compound's purity can be determined by the relative area of its peak in the resulting chromatogram. When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (GC-MS), GC provides both quantitative and qualitative information. nih.gov GC-MS is a particularly robust combination, allowing for the separation of complex mixtures and the definitive identification of each component based on its mass spectrum. nih.govacs.org Headspace sampling techniques, such as headspace solid-phase microextraction (HS-SPME), can be used prior to GC analysis to extract and concentrate volatile analytes from a sample matrix. nih.gov

Liquid Chromatography (LC) for Complex Mixture Separation

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating components in a liquid mobile phase. It is well-suited for analyzing less volatile transformation products or for purifying the target compound from complex reaction mixtures.

For a relatively non-polar compound like 1-ethoxy-2-fluoro-3-methylbenzene, reversed-phase HPLC is the most common mode. sielc.com In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer on the column. sielc.com By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be separated effectively. sielc.com

Normal-phase LC, which uses a polar stationary phase and a non-polar mobile phase, can also be employed for the separation of aromatic isomers. cup.edu.cn The choice between normal-phase and reversed-phase depends on the specific nature of the sample mixture and the desired separation. LC is often coupled with UV-Vis detectors, which are ideal for aromatic compounds, or mass spectrometers (LC-MS) for enhanced identification capabilities, especially for complex mixtures of transformation products. eurofins.com

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for 1-ethoxy-2-fluoro-3-methylbenzene itself is not publicly documented, analysis of structurally analogous fluorinated aromatic compounds provides critical insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions that would govern its solid-state behavior.

By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct an electron density map of the molecule, revealing the exact spatial coordinates of each atom. This technique provides unambiguous confirmation of a compound's constitution and conformation in the solid state. For molecules like 1-ethoxy-2-fluoro-3-methylbenzene, this data would precisely define the orientation of the ethoxy and methyl groups relative to the fluorinated benzene ring.

As an illustrative example, the crystallographic data for a related compound, 2,6-difluorobenzoic acid, offers a glimpse into the structural features of a substituted fluorobenzene (B45895). nih.govnih.gov The analysis of its crystal structure reveals not only the core molecular dimensions but also how the molecules arrange themselves in the crystal lattice through a network of intermolecular forces, such as hydrogen bonds. nih.gov In the case of 2,6-difluorobenzoic acid, molecules form dimers linked by O—H⋯O hydrogen bonds, which are further connected into sheets by C—H⋯F interactions. nih.gov Similar analyses for derivatives of 1-ethoxy-2-fluoro-3-methylbenzene would be invaluable for understanding its physical properties, such as melting point and solubility, which are dictated by these solid-state packing effects.

Below is a table summarizing the type of crystallographic data obtained from such an analysis, using 2,6-difluorobenzoic acid as a representative example. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₇H₄F₂O₂ | Defines the elemental composition of the molecule. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 3.6517 | Dimensions and angle of the unit cell, the fundamental repeating block of the crystal. |

| b (Å) | 14.1214 | |

| c (Å) | 12.2850 | |

| β (°) | 95.651 | |

| Volume (ų) | 630.42 | The volume of the unit cell. |

In-situ Reaction Monitoring Techniques for Mechanistic Understanding

Understanding and optimizing the synthesis of 1-ethoxy-2-fluoro-3-methylbenzene requires detailed knowledge of reaction kinetics, the roles of intermediates, and the formation of byproducts. In-situ (in the reaction mixture) monitoring techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for gaining this mechanistic understanding in real-time. These methods allow chemists to observe the chemical transformation as it happens, without the need for offline sampling, which can be disruptive and may not capture transient species.

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, can track the concentration changes of key functional groups. For instance, in a Williamson ether synthesis to produce 1-ethoxy-2-fluoro-3-methylbenzene from 2-fluoro-3-methylphenol and an ethylating agent, the reaction could be monitored by observing the disappearance of the broad O-H stretching band of the phenol (B47542) precursor and the simultaneous appearance of the characteristic C-O-C ether stretching bands of the product. Because the absorbance of a specific infrared band is proportional to its concentration, this technique provides continuous data on the consumption of reactants and the formation of products.

This real-time data is crucial for:

Determining Reaction Endpoints: Accurately identifying when a reaction is complete, preventing unnecessary heating or extended reaction times.

Kinetic Analysis: Calculating reaction rates under various conditions (e.g., temperature, concentration) to build kinetic models.

Identifying Intermediates: Detecting the rise and fall of transient species that provide clues to the reaction mechanism.

Process Optimization and Safety: Ensuring the reaction proceeds as expected and identifying any deviations that could indicate a safety concern or a failed batch.

The table below simulates the type of data that could be obtained from in-situ monitoring of a hypothetical synthesis of 1-ethoxy-2-fluoro-3-methylbenzene, tracking the normalized concentrations of the key reactant and product over time.

| Reaction Time (minutes) | 2-fluoro-3-methylphenol (Reactant) Concentration (%) | 1-ethoxy-2-fluoro-3-methylbenzene (Product) Concentration (%) |

|---|---|---|

| 0 | 100 | 0 |

| 15 | 78 | 22 |

| 30 | 55 | 45 |

| 60 | 22 | 78 |

| 90 | 5 | 95 |

| 120 | <1 | >99 |

Similarly, in-situ NMR spectroscopy can provide even more detailed structural information about the species present in the reaction mixture over time, helping to distinguish between isomers and identify complex intermediates, thereby offering a comprehensive picture of the reaction mechanism.

Exploration of Structure Reactivity Relationships in 1 Ethoxy 2 Fluoro 3 Methylbenzene Analogs

Influence of Fluorine Atom Position and Electronic Effects on Aromatic Ring Reactivity

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces significant electronic and steric changes. numberanalytics.com Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, leading to a general deactivation towards electrophilic substitution reactions compared to benzene (B151609). numberanalytics.comlibretexts.org This deactivation arises because the rate of electrophilic aromatic substitution is dependent on the stability of the carbocation intermediate (the arenium ion); by withdrawing electron density, fluorine destabilizes this intermediate. libretexts.org

However, fluorine, like other halogens, also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M or +R effect). stackexchange.com This resonance effect increases the electron density, particularly at the ortho and para positions. For fluorine, the inductive effect is significantly stronger than its resonance effect. This dominance of the -I effect is why fluorine is considered a deactivating group. wikipedia.org Despite this deactivation, the resonance effect still directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

| Substituent | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para-Directing |

| -OCH2CH3 (Ethoxy) | Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Activating | Ortho, Para-Directing |

| -CH3 (Methyl) | Weakly Electron-Donating (+I) | Hyperconjugation (Weakly Activating) | Activating | Ortho, Para-Directing |

Role of Ethoxy and Methyl Substituents in Directing Aromatic Substitutions and Modulating Reactivity

Both the ethoxy (-OCH2CH3) and methyl (-CH3) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution relative to benzene. libretexts.org

The ethoxy group is a powerful activating group. organicchemistrytutor.com The oxygen atom, being more electronegative than carbon, has a weak electron-withdrawing inductive effect. However, this is significantly outweighed by its strong electron-donating resonance effect, where one of the lone pairs on the oxygen atom is delocalized into the benzene ring. stackexchange.comlibretexts.org This resonance donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making these sites more attractive to electrophiles. organicchemistrytutor.comyoutube.com This increased electron density also helps to stabilize the arenium ion intermediate formed during the substitution reaction. youtube.com

The methyl group is a less powerful, but still significant, activating group. It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. libretexts.org This donation also enriches the electron density of the aromatic ring, favoring electrophilic attack and stabilizing the arenium ion intermediate. scribd.com

In 1-Ethoxy-2-fluoro-3-methylbenzene, the powerful activating and ortho, para-directing effect of the ethoxy group at position 1 will strongly influence the regioselectivity of substitution. Similarly, the methyl group at position 3 will direct incoming electrophiles to its ortho and para positions. The combined directing effects of these groups, along with the deactivating but ortho, para-directing fluorine, will determine the final position of substitution.

Steric Effects of Substituents on Reaction Outcomes and Regioselectivity

Steric hindrance plays a critical role in determining the regioselectivity of aromatic substitution reactions, especially when bulky groups are present on the ring. libretexts.orgwikipedia.org In 1-Ethoxy-2-fluoro-3-methylbenzene, the substituents are positioned adjacent to one another, creating a crowded environment on one side of the molecule.

The Ortho Effect : The presence of substituents at the ortho position can physically block or hinder the approach of an electrophile to that site. wikipedia.orgvedantu.com In the target molecule, the ethoxy group at C1 and the methyl group at C3 are ortho to the fluorine atom at C2. Any substitution ortho to the ethoxy group (at C6) or ortho to the methyl group (at C4) would be sterically influenced.

Steric Crowding : The arrangement of substituents in a 1,2,3-pattern creates significant steric crowding. The ethoxy group, while a strong ortho, para-director, may see reduced substitution at the ortho position (C6) due to the presence of the adjacent fluorine atom. Similarly, attack at the C4 position, which is ortho to the methyl group and para to the ethoxy group, might be favored over the C6 position, which is ortho to the ethoxy group but also adjacent to the other substituents. The size of the incoming electrophile is also a crucial factor; larger electrophiles will be more sensitive to steric hindrance. libretexts.org

The phenomenon where a group ortho to a carboxyl group in benzoic acid causes the carboxyl group to twist out of the plane of the benzene ring is a well-documented steric effect. wikipedia.orgvedantu.com A similar, albeit less pronounced, effect could influence the conformation of the ethoxy group in 1-Ethoxy-2-fluoro-3-methylbenzene, potentially affecting the degree of resonance between the oxygen lone pairs and the aromatic ring.

Comparative Analysis of Reactivity with Other Fluoroanisole Isomers

The reactivity of fluoroanisole isomers is influenced by the relative positions of the activating methoxy (B1213986) group and the deactivating fluorine atom.

In m-fluoroanisole , the fluorine is meta to the methoxy group. Its deactivating effect would be less pronounced at the ortho and para positions relative to the methoxy group, which are the primary sites of electrophilic attack.

In p-fluoroanisole , the fluorine is para to the methoxy group. One of the positions activated by the methoxy group is blocked.

| Compound | Key Structural Features | Predicted Relative Reactivity |

|---|---|---|

| Anisole (B1667542) | Strongly activating -OCH3 group. | High |

| o-Fluoroanisole | -F is ortho to activating -OCH3. Strong -I effect of F close to activated sites. | Lower than anisole |

| m-Fluoroanisole | -F is meta to activating -OCH3. -I effect of F is less impactful on activated o,p sites. | Potentially higher than o-fluoroanisole |

| p-Fluoroanisole | -F is para to activating -OCH3. One activated site is blocked. | Lower than anisole |

| 1-Ethoxy-2-fluoro-3-methylbenzene | Activating -OCH2CH3 and -CH3 groups, deactivating -F. Substituents are adjacent. | Complex; likely more reactive than o-fluoroanisole due to the additional activating -CH3 group. |

Environmental Transformations and Sustainable Synthesis Approaches for Fluorinated Aromatic Ethers

Aerobic Biotransformation Pathways of Related Fluoroalkylether Substances

The environmental fate of fluorinated aromatic ethers, such as 1-Ethoxy-2-fluoro-3-methylbenzene, is a significant area of research, particularly concerning their potential for biodegradation. Studies on related fluoroalkylether substances, often categorized under the broader group of ether per- and polyfluoroalkyl substances (PFAS), provide insights into the structural features that govern their aerobic biotransformation. acs.orgnih.govdigitellinc.comnih.gov

Research has demonstrated that the susceptibility of fluoroalkylether substances to aerobic biotransformation is highly dependent on their chemical structure. nih.govuniversityofcalifornia.edu A crucial factor is the presence of a non-fluorinated carbon moiety, such as a -CH2- group, adjacent to the ether linkage. acs.orgnih.govnih.gov Polyfluorinated ethers with at least one -CH2- group near the ether bond are susceptible to active biotransformation through oxidative and hydrolytic O-dealkylation. acs.orgnih.gov This process is initiated by the oxidation of the -CH2- group, leading to the formation of unstable fluoroalcohol intermediates. universityofcalifornia.edu These intermediates can then undergo spontaneous defluorination. nih.govnih.govuniversityofcalifornia.edu

In studies conducted with activated sludge communities, the biotransformation of various ether PFAS was investigated to understand the structure-biodegradability relationship. acs.orgnih.govdigitellinc.comnih.gov The findings indicate that for active aerobic biotransformation to occur, especially in short-chain ether PFAS, the presence of a nonfluorinated carbon between the ether and a functional group like a carboxyl group is necessary. nih.gov

These biotransformation pathways are significant as they can be integrated into treatment systems. For instance, aerobic biotransformation can complement advanced reduction processes to create a more cost-effective treatment train for recalcitrant ether PFAS. acs.orgnih.govnih.gov The insights gained from these studies are also valuable for designing new PFAS alternatives that are more amenable to biodegradation. nih.govuniversityofcalifornia.edu

Table 1: Factors Influencing Aerobic Biotransformation of Fluoroalkylether Substances

| Structural Feature | Influence on Biotransformation | Pathway |

|---|---|---|

| Presence of -CH₂- group near ether bond | Essential for active biotransformation | Oxidative and hydrolytic O-dealkylation |

| Proximity of C=C bond to ether bond | Can facilitate biotransformation | Oxidative and hydrolytic O-dealkylation |

| Nonfluorinated carbon between ether and functional group | Required for short-chain ether PFAS | Active aerobic biotransformation |

| Absence of nonfluorinated carbon moieties | Leads to persistence and recalcitrance | Limited to no biotransformation |

Chemical Degradation Processes and Defluorination Mechanisms in Fluorinated Aromatic Ethers

The chemical degradation of fluorinated aromatic ethers is challenging due to the high strength of the carbon-fluorine (C-F) bond. nih.gov However, various chemical processes have been explored to achieve their decomposition and defluorination. These methods often involve creating highly reactive species that can attack the aromatic ring or the ether linkage.

One approach involves oxidative activation. Research has shown that biomimetic complexes, such as N-bridged diiron-phthalocyanine, can react with perfluorinated arenes in the presence of hydrogen peroxide. nih.gov The proposed mechanism for the activation of hexafluorobenzene (B1203771) involves an initial electrophilic C-O addition by an iron(IV)-oxo species. This is followed by a 1,2-fluoride shift, which leads to a ketone intermediate. nih.gov The subsequent rearrangement of this intermediate can result in a phenol (B47542) product. Thermochemical analysis indicates that the aliphatic C-F bond in the ketone intermediate is the weakest, making it the most likely point for subsequent defluorination. nih.gov

Reductive defluorination is another key strategy. Various methods have been investigated, including the use of UV/sulphite systems. nih.gov For example, at a pH of 12, this system has achieved defluorination rates of 73–100% for several perfluoroalkyl acids after an 8-hour treatment. nih.gov The degradation of perfluoroalkyl ether carboxylic acids (PFECAs) has also been observed at a pH of 9.5, although with varying defluorination rates. nih.gov

Mechanochemical decomposition is also a promising technique. This process uses mechanical energy to induce chemical reactions, which can lead to the reductive defluorination of PFAS. nih.gov While the biodegradation of compounds with C-F bonds is difficult, the presence of other functional groups in the molecule can provide a point of entry for chemical or microbial attack, which can then activate the C-F bonds for cleavage. mdpi.com

Strategies for Mitigating Environmental Persistence of Fluorinated Compounds

The environmental persistence of fluorinated compounds, including fluorinated aromatic ethers, necessitates the development of effective mitigation strategies. These strategies aim to either remove the compounds from the environment or transform them into less harmful substances.

One of the established methods for the disposal of persistent organic pollutants is incineration. mdpi.com High-temperature incineration can effectively destroy the stable structure of fluorinated compounds. mdpi.com This technology has been used for the destruction of various hydrofluorocarbons (HFCs) and is considered an efficient method for their degradation. mdpi.com

Bioaugmentation is a strategy that involves the introduction of specific microbial strains or consortia with the ability to degrade target pollutants into a contaminated environment. researchgate.net This approach holds promise for enhancing the removal of persistent compounds where the autochthonous microbial populations are not effective. researchgate.net The success of bioaugmentation depends on the selection of appropriate microorganisms and the conditions of the environmental matrix. researchgate.net

Another approach focuses on the principle of metabolic activation. mdpi.com Many commercial polyfluorinated compounds contain functional groups other than C-F bonds. These non-fluorinated parts of the molecule can serve as initial points of attack for microbial enzymes. The metabolic transformation of these functional groups can, in turn, activate the C-F bonds, making them more susceptible to cleavage. mdpi.com

Furthermore, treatment technologies such as adsorption on granular activated carbon (GAC) and reverse osmosis (RO) are employed to remove PFAS from water. waterrf.org These technologies concentrate the contaminants, which can then be subjected to destructive methods like incineration. mdpi.comwaterrf.org Research is ongoing to improve these technologies and develop new sorbents for more efficient removal of fluorinated compounds. nih.gov

Table 2: Overview of Mitigation Strategies for Fluorinated Compounds

| Strategy | Description | Mechanism |

|---|---|---|

| Incineration | High-temperature thermal destruction. mdpi.com | Breaks down the stable chemical structure. mdpi.com |

| Bioaugmentation | Introduction of specialized microorganisms to contaminated sites. researchgate.net | Enhances biodegradation of persistent pollutants. researchgate.net |

| Metabolic Activation | Microbial attack on non-fluorinated functional groups to weaken C-F bonds. mdpi.com | Facilitates subsequent C-F bond cleavage. mdpi.com |

| Adsorption | Use of media like granular activated carbon to remove compounds from water. waterrf.org | Physical binding of contaminants to the sorbent surface. |

| Reverse Osmosis | A membrane filtration process to separate contaminants from water. waterrf.org | Creates a concentrated waste stream for further treatment. |

Advancements in Eco-Friendly Synthetic Routes for Organofluorine Compounds

The synthesis of organofluorine compounds is crucial for various industries, but traditional methods often involve hazardous reagents. numberanalytics.com This has spurred research into more sustainable and eco-friendly synthetic approaches.

A key area of advancement is the development and use of non-toxic and recyclable fluorinating reagents. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are gaining traction due to their lower toxicity and high efficiency. numberanalytics.com The focus is also on creating fluorinating agents that can be easily recovered and reused, thereby minimizing waste. numberanalytics.com

Electrochemical and photochemical fluorination methods are emerging as innovative and sustainable alternatives. numberanalytics.com These techniques can reduce the reliance on toxic reagents and often require less energy compared to conventional methods. numberanalytics.com

Flow chemistry is another significant advancement that offers a safer and more controlled way to perform fluorination reactions. sciencedaily.com By conducting reactions in a continuous flow through small tubes, the safety and efficiency of the process can be greatly improved. This approach has been used to develop PFAS-free methods for introducing trifluoromethyl groups into molecules. sciencedaily.com

The development of more efficient catalysts is also a cornerstone of green organofluorine chemistry. numberanalytics.comcas.cn Catalytic methods, including those utilizing palladium and copper, are being refined to enable C-H fluorination with greater selectivity and under milder conditions. springernature.com These advancements are paving the way for the synthesis of complex fluorinated molecules with a reduced environmental footprint. numberanalytics.comcas.cn

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1-Ethoxy-2-fluoro-3-methylbenzene |

| 1-Ethoxy-2-fluoro-4-methylbenzene nih.gov |

| 2-Ethoxy-1-fluoro-3-nitrobenzene sigmaaldrich.com |

| 5-fluorouracil cas.cn |

| Fluoroacetate mdpi.com |

| Fluoromethane cas.cn |

| GenX acs.orgnih.govdigitellinc.comuniversityofcalifornia.edu |

| Hexafluorobenzene |

| N-fluorobenzenesulfonimide |

| Perfluoro(2-methyl-3-oxahexanoate ammonium (B1175870) salt) nih.gov |

| Perfluorooctanoic acid acs.orgnih.govdigitellinc.com |

| Polytetrafluoroethylene cas.cn |

| Selectfluor |

Q & A

Q. How can researchers optimize the synthesis of 1-Ethoxy-2-fluoro-3-methylbenzene to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting appropriate halogenation and etherification strategies. For example, halogenation reactions (e.g., fluorine introduction) require catalysts like Lewis acids and solvents such as dichloromethane to control regioselectivity . Purification steps, including fractional distillation (boiling point ~193°C for analogous ethoxy-methylbenzenes) and column chromatography, are critical for isolating the target compound from byproducts like dihalogenated derivatives . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., ethoxy vs. methyl groups) can enhance yield .

Q. What spectroscopic techniques are recommended for characterizing 1-Ethoxy-2-fluoro-3-methylbenzene?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., fluorine at C2, ethoxy at C1, methyl at C3) and confirm regiochemistry. Spin-spin coupling between fluorine and adjacent protons provides spatial insights .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ~154.18 g/mol for CHFO) and detects fragmentation patterns indicative of ethoxy or methyl loss .

- IR Spectroscopy : Peaks near 1250 cm (C-F stretch) and 1100 cm (C-O-C stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity data for halogenated benzene derivatives like 1-Ethoxy-2-fluoro-3-methylbenzene?

Methodological Answer: Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). To resolve these:

- Conduct controlled comparative studies using standardized protocols. For example, assess nucleophilic aromatic substitution (NAS) reactivity under anhydrous vs. protic conditions .

- Validate conflicting data via computational modeling (e.g., DFT calculations) to predict activation energies for reactions like dehalogenation or ether cleavage .

- Cross-reference with structurally similar compounds (e.g., 1-Ethoxy-3-methylbenzene) to identify substituent-specific trends .

Q. What strategies mitigate risks in handling 1-Ethoxy-2-fluoro-3-methylbenzene given incomplete toxicological data?

Methodological Answer: Adopt precautionary measures based on analogous compounds and safety guidelines:

- Containment : Use fume hoods and sealed systems to minimize inhalation/contact, as acute toxicity (Category 4) is plausible for halogenated aromatics .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and self-contained breathing apparatus during synthesis or accidental release mitigation .

- Emergency Protocols : Pre-plan decontamination steps (e.g., adsorbents for spills) and ensure access to poison control centers, as symptoms of exposure may be delayed or undefined .

Q. How can researchers design experiments to study substituent effects on the compound’s stability under varying conditions?

Methodological Answer: Systematic stability studies should include:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C for similar ethoxy-methylbenzenes) and identify hazardous byproducts (e.g., toxic fumes during combustion) .

- pH-Dependent Stability : Expose the compound to acidic (HCl) or basic (NaOH) media and monitor degradation via HPLC. For example, ethoxy groups may hydrolyze to phenols under strong acids .

- Light/Oxidation Studies : Accelerated aging under UV light or oxidants (e.g., HO) reveals photolytic/oxidative degradation pathways .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing 1-Ethoxy-2-fluoro-3-methylbenzene?

Methodological Answer:

- Documentation : Record precise reaction parameters (e.g., catalyst loading, solvent purity) and raw spectral data in open-access repositories (e.g., PubChem) to enable cross-validation .

- Reference Standards : Use commercially available analogs (e.g., 1-Ethoxy-3-methylbenzene) as internal controls for spectroscopic comparisons .

- Collaborative Verification : Partner with independent labs to replicate key findings, particularly for contentious results like unexpected NAS reactivity .

Ecological & Long-Term Studies

Q. What methodologies assess the environmental persistence of 1-Ethoxy-2-fluoro-3-methylbenzene?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F tests to measure microbial degradation in aqueous systems over 28 days .

- Soil Mobility Studies : Perform column chromatography with soil samples to determine adsorption coefficients (K), predicting leaching potential .

- Toxicity Profiling : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) to estimate EC values, despite limited existing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.